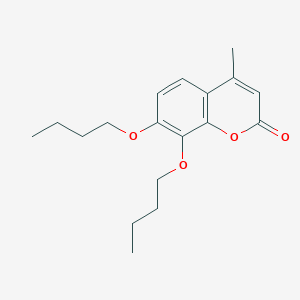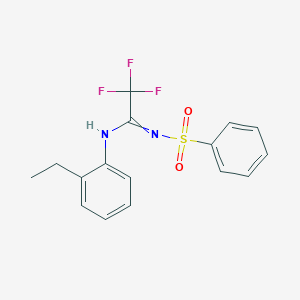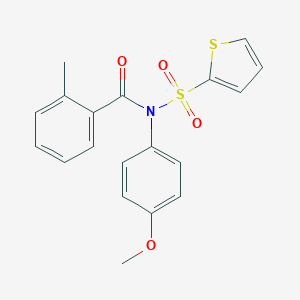![molecular formula C25H18F3NO5 B284094 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)
2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a selective inhibitor of a specific protein, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide involves the selective inhibition of a specific protein. The compound binds to the protein and prevents its activity, leading to the desired therapeutic effect. The precise mechanism of action of the compound is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve neurological function. It has also been shown to have minimal toxicity and side effects, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide in lab experiments is its selectivity. The compound selectively inhibits a specific protein, making it a useful tool compound in various biochemical and physiological assays. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for some research groups.
Zukünftige Richtungen
There are several future directions for the research and development of 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide. One direction is to further optimize the synthesis method of the compound to make it more accessible for research groups. Another direction is to study the compound's potential therapeutic applications in more detail, particularly in the treatment of cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential side effects. Finally, the compound's potential use as a tool compound in various biochemical and physiological assays should be further explored.
Conclusion:
In conclusion, 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide is a promising compound with potential therapeutic applications in various diseases. Its selectivity and minimal toxicity make it a useful tool compound in various biochemical and physiological assays. Further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex process that involves several steps. The first step involves the synthesis of a key intermediate, which is then reacted with other chemicals to produce the final compound. The synthesis method of this compound has been extensively studied and optimized by various research groups, and several efficient methods have been developed.
Wissenschaftliche Forschungsanwendungen
2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide has shown promising results in various scientific research applications. The compound has been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. It has also been studied for its potential use as a tool compound in various biochemical and physiological assays.
Eigenschaften
Molekularformel |
C25H18F3NO5 |
|---|---|
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C25H18F3NO5/c1-15-5-4-6-17(11-15)34-22-13-33-21-12-16(9-10-18(21)24(22)31)32-14-23(30)29-20-8-3-2-7-19(20)25(26,27)28/h2-13H,14H2,1H3,(H,29,30) |
InChI-Schlüssel |
WWXCZNKGZVVDEU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=CC=C4C(F)(F)F |
Kanonische SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=CC=C4C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide](/img/structure/B284022.png)
![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)

![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)

![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)


